Flubrobenguane F18
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[3-bromo-4-(3-(18F)fluoranylpropoxy)phenyl]methyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN3O/c12-9-6-8(7-16-11(14)15)2-3-10(9)17-5-1-4-13/h2-3,6H,1,4-5,7H2,(H4,14,15,16)/i13-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYULQCDNUYJBRI-HSGWXFLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=C(N)N)Br)OCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CN=C(N)N)Br)OCCC[18F] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037359-47-9 | |
| Record name | Flubrobenguane F18 [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037359479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flubrobenguane F18 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17261 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8LF7W971UM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LF7W971UM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Radiochemical Synthesis and Characterization of F 18 Flubrobenguane
Precursor Chemistry and Design for Fluorine-18 (B77423) Labeling
The synthesis of F-18-Flubrobenguane relies on a carefully designed precursor that facilitates the introduction of the positron-emitting fluorine-18 isotope. A notable precursor is the diaryliodonium salt, specifically (3-((N,N′-bis(tert-butoxycarbonyl)-3,5-dimethyl-4-oxo-1,3,5-triazinane-1-carboximidamido)methyl)phenyl)(4-methoxyphenyl)iodonium trifluoromethanesulfonate. nih.gov This precursor was selected for its ability to undergo a high-yield, regioselective nucleophilic aromatic substitution reaction with [18F]fluoride. nih.gov
The design of the precursor incorporates several key features. The diaryliodonium salt moiety serves as an excellent leaving group, activated for nucleophilic attack by the [18F]fluoride ion. nih.govnih.gov The guanidine (B92328) functional group, essential for the biological activity of Flubrobenguane, is protected with tert-butoxycarbonyl (Boc) groups. This protection strategy prevents unwanted side reactions during the radiofluorination step and can be efficiently removed under acidic conditions in the final step of the synthesis. nih.gov The choice of a crystalline diaryliodonium salt precursor aids in its purification and handling, ensuring a high-quality starting material for the radiosynthesis. nih.gov
Radiosynthesis Methodologies for F-18-Flubrobenguane
The production of F-18-Flubrobenguane for clinical use necessitates efficient and reliable radiosynthesis methods. A two-step, one-pot automated approach has been developed to meet these requirements. nih.gov
One-Step No-Carrier-Added F-18 Displacement Reaction Mechanisms
The core of the F-18-Flubrobenguane synthesis is a no-carrier-added (NCA) nucleophilic aromatic substitution reaction. In this step, cyclotron-produced [18F]fluoride ion attacks the diaryliodonium salt precursor. nih.govrsc.org The reaction proceeds via a thermolysis mechanism, where heat is applied to drive the displacement of the iodonium (B1229267) group by the [18F]fluoride. nih.gov This type of reaction is advantageous as it allows for the production of radiotracers with high molar activity, which is crucial for sensitive PET imaging. nih.govacs.org
The regioselectivity of the fluorination, meaning the [18F]fluoride is directed to the desired meta position on the benzyl (B1604629) ring, is controlled by the electronic and steric properties of the two aryl groups on the iodonium salt. nih.gov The use of an unsymmetrical diaryliodonium salt, where one aryl group is the target for fluorination and the other is a non-participating "dummy" ligand, ensures that the [18F]fluoride is incorporated at the correct position. organic-chemistry.org This one-step displacement reaction is highly efficient, forming the protected [18F]fluoro-intermediate. nih.gov
Automation Protocols for Radiotracer Production
To ensure reproducibility, minimize radiation exposure to personnel, and meet the demands of clinical production, the synthesis of F-18-Flubrobenguane has been automated. nih.gov A common platform for this is a commercially available synthesizer, such as the IBA Synthera® module. nih.gov
The automated protocol typically involves the following steps:
[18F]Fluoride Trapping and Elution: Cyclotron-produced [18F]fluoride in [18O]water is trapped on an anion exchange cartridge. The [18F]fluoride is then eluted into the reaction vessel using a solution of a phase-transfer catalyst, such as Kryptofix 2.2.2., and potassium carbonate in a mixture of acetonitrile (B52724) and water.
Azeotropic Drying: The water is removed from the reaction mixture through azeotropic distillation under a stream of nitrogen and vacuum. This step is critical as the presence of water can significantly reduce the efficiency of the nucleophilic fluorination.
Radiofluorination: The diaryliodonium salt precursor, dissolved in a suitable organic solvent like acetonitrile, is added to the dried [18F]fluoride. The reaction vessel is then heated to a specific temperature (e.g., 120°C) for a set duration (e.g., 20 minutes) to facilitate the radiofluorination reaction. researchgate.net
Deprotection: After the radiofluorination is complete, the solvent is evaporated. A strong acid, such as 6 M hydrochloric acid, is then added to the reaction vessel, which is heated again (e.g., 120°C for 10 minutes) to remove the Boc protecting groups from the guanidine moiety. nih.gov
Purification: The crude reaction mixture containing F-18-Flubrobenguane is then purified, typically using high-performance liquid chromatography (HPLC). nih.gov
This automated process allows for the production of multidose batches of clinical-grade F-18-Flubrobenguane in a synthesis time of approximately 56 minutes. nih.gov
Purification Techniques and Radiochemical Purity Assessment (e.g., HPLC)
Purification of the final F-18-Flubrobenguane product is essential to remove any unreacted [18F]fluoride, the precursor, and any byproducts from the synthesis. The most common method for this is semi-preparative high-performance liquid chromatography (HPLC). nih.govresearchgate.net An isocratic HPLC system with a suitable mobile phase, such as 10% ethanol (B145695) with 28 mM HCl, 20 mM ammonium (B1175870) acetate (B1210297), and 0.04% ascorbic acid, can be used to effectively separate F-18-Flubrobenguane from impurities. nih.gov
Following HPLC purification, the collected fraction containing the desired product is typically reformulated for injection. This involves adjusting the pH to a physiologically acceptable range (e.g., 4.5 – 6.5) with a buffer like ammonium acetate and diluting the ethanol concentration with sterile water. nih.gov
The radiochemical purity of the final product is assessed using analytical HPLC equipped with a radioactivity detector. nih.gov This analysis confirms the identity of the product by comparing its retention time to that of a non-radioactive reference standard and quantifies the percentage of radioactivity associated with the desired compound. For clinical use, a high radiochemical purity of over 99.9% is typically achieved. nih.gov
Determination of Molar Activity and Specificity
Molar activity, defined as the amount of radioactivity per mole of the compound (expressed in GBq/µmol), is a critical quality parameter for PET radiotracers. researchgate.net High molar activity is important to minimize the injected mass of the compound, thereby avoiding potential pharmacological effects and ensuring that the tracer does not saturate the biological target being imaged. nih.govacs.org
The molar activity of F-18-Flubrobenguane is determined by measuring the total radioactivity of the final product and dividing it by the molar amount of the compound. The molar amount is typically quantified using analytical HPLC with a UV detector, by comparing the peak area of the product to a standard curve generated from known concentrations of the non-radioactive reference standard. nih.gov Through the use of a no-carrier-added synthesis method, F-18-Flubrobenguane can be produced with a molar activity of approximately 24 GBq/µmol. researchgate.net
Specificity, in the context of this radiotracer, refers to its ability to selectively bind to its intended biological target, the norepinephrine (B1679862) transporter. While a detailed discussion of biological specificity is beyond the scope of this article, it is important to note that the high radiochemical purity and molar activity achieved through the described synthesis and characterization methods are prerequisites for ensuring the specific binding of F-18-Flubrobenguane in vivo.
Interactive Data Table: Synthesis Parameters for F-18-Flubrobenguane
| Parameter | Value | Reference |
| Precursor | Diaryliodonium Salt | nih.gov |
| Synthesis Time | 56 ± 2 minutes | nih.gov |
| Radiochemical Yield (decay-corrected) | 31% | nih.gov |
| Radiochemical Purity | > 99.9% | nih.gov |
| Molar Activity | ~24 GBq/µmol | researchgate.net |
| Purification Method | HPLC | nih.gov |
In Vitro Molecular Characterization of F 18 Flubrobenguane Interactions
Assessment of Norepinephrine (B1679862) Transporter (NET) Binding Affinity (K_i)
The binding affinity of F-18-Flubrobenguane to the norepinephrine transporter is a key determinant of its utility. This has been quantified using competitive binding assays, which measure how effectively the compound competes with other known ligands for the same binding site on the transporter.
In vitro studies utilizing cell membrane-binding assays have been conducted to determine the binding affinity (K_i) of F-18-Flubrobenguane for the norepinephrine transporter. One such study established the K_i value of F-18-Flubrobenguane to be 5.16 ± 2.83 µmol/L. nih.gov These assays provide a direct measure of the molecular interaction between the radiotracer and the transporter protein in a controlled environment.
To contextualize its binding affinity, F-18-Flubrobenguane has been compared with the endogenous neurotransmitter norepinephrine (NE) and the established imaging agent meta-iodobenzylguanidine (MIBG). In a cell membrane-binding assay, the affinity of F-18-Flubrobenguane (K_i = 5.16 ± 2.83 μmol/L) was found to be similar to that of norepinephrine (K_i = 3.36 ± 2.77 μmol/L). nih.gov
Further competitive uptake assays, which measure the concentration required to inhibit 50% of tracer uptake (IC_50), also demonstrate its potent interaction with NET. These studies showed F-18-Flubrobenguane has a cell uptake affinity (IC_50 = 2.28 ± 1.05 µM) comparable to MIBG (IC_50 = 1.86 ± 0.30 µM) and norepinephrine (IC_50 = 0.50 ± 0.16 µM). researchgate.net
| Compound | Parameter | Value (µM) | Assay Type |
|---|---|---|---|
| F-18-Flubrobenguane (LMI1195) | K_i | 5.16 ± 2.83 | Cell Membrane Binding |
| Norepinephrine | K_i | 3.36 ± 2.77 | Cell Membrane Binding |
| F-18-Flubrobenguane (FBBG) | IC_50 | 2.28 ± 1.05 | Cell-Based Competitive Uptake |
| Norepinephrine | IC_50 | 0.50 ± 0.16 | Cell-Based Competitive Uptake |
| MIBG | IC_50 | 1.86 ± 0.30 | Cell-Based Competitive Uptake |
Evaluation of Cellular Uptake and Efflux Kinetics (K_m, V_max)
Beyond binding, the dynamics of how F-18-Flubrobenguane is transported into and out of the cell are crucial. These kinetics are described by the Michaelis-Menten parameters: K_m, which represents the substrate concentration at half-maximal transport velocity, and V_max, the maximum velocity of transport.
Studies performed in human neuroblastoma cell lines, which endogenously express the norepinephrine transporter, have elucidated the uptake kinetics of F-18-Flubrobenguane. The analysis revealed a K_m of 1.44 ± 0.76 µmol/L and a V_max of 6.05 ± 3.09 pmol/million cells per minute. nih.gov These values are comparable to those determined for norepinephrine in the same cell system (K_m = 2.01 ± 0.85 µmol/L and V_max = 6.23 ± 1.52 pmol/million cells per minute), indicating that F-18-Flubrobenguane is transported by NET with an efficiency similar to that of the natural ligand. nih.gov
| Compound | K_m (µmol/L) | V_max (pmol/million cells/min) |
|---|---|---|
| F-18-Flubrobenguane (LMI1195) | 1.44 ± 0.76 | 6.05 ± 3.09 |
| Norepinephrine | 2.01 ± 0.85 | 6.23 ± 1.52 |
To confirm that the cellular uptake of F-18-Flubrobenguane is specifically mediated by the norepinephrine transporter, blocking studies using selective NET inhibitors are employed. Desipramine (B1205290), a potent and selective uptake-1 blocker, has been used to demonstrate this specificity. nih.govahajournals.org
In vivo studies in animal models that reflect human physiology have shown that pretreatment with desipramine significantly reduces the uptake of F-18-Flubrobenguane. nih.gov For instance, in rabbits, a 1 mg/kg dose of desipramine inhibited approximately 82% of F-18-Flubrobenguane uptake in the heart. researchgate.net Similarly, in nonhuman primates, desipramine pretreatment resulted in a 66% decrease in myocardial uptake. thno.orgresearchgate.net These findings strongly suggest that the accumulation of F-18-Flubrobenguane in target tissues is predominantly a result of transport via NET. nih.gov It is noteworthy that species differences exist; in rats, where the uptake-2 mechanism is more dominant, desipramine did not significantly block cardiac uptake of the tracer. thno.orgnih.gov
Profiling of Specificity and Selectivity Against Other Monoamine Transporters
An ideal radiotracer should exhibit high selectivity for its intended target over other related proteins to ensure a clear and accurate signal. While F-18-Flubrobenguane demonstrates high specificity for the norepinephrine transporter, detailed in vitro comparative studies profiling its binding affinity and selectivity against other monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), are not extensively detailed in the reviewed scientific literature. The development of such MIBG-derived agents has primarily focused on their interaction with NET for applications in cardiac and neuroendocrine tumor imaging.
Preclinical Pharmacokinetic and Biodistribution Analysis of F 18 Flubrobenguane
Quantitative In Vivo Biodistribution Studies in Animal Models (e.g., Rats, Rabbits, Nonhuman Primates)
Quantitative biodistribution studies in animal models have shown favorable characteristics for Flubrobenguane F18 as a cardiac neuronal imaging agent nih.govahajournals.org. In rats, high heart uptake was observed, second only to the adrenal glands, and the uptake levels were comparable to those of ¹²³I-MIBG ahajournals.org. In rabbits, heart uptake was the highest among the organs examined ahajournals.org. Cardiac PET imaging in rats, rabbits, and nonhuman primates has revealed clear visualization of the myocardium with low radioactivity levels in surrounding tissues such as blood, lung, and liver ahajournals.org.
Time-Activity Curve Derivation in Target Organs and Tissues
Time-activity curves (TACs) derived from dynamic PET imaging in preclinical models provide insights into the temporal distribution of this compound in target organs and tissues nih.govsnmjournals.orgthno.org. In healthy rats, TACs showed sustained intense radiotracer uptake in the heart, while values in the blood pool and liver remained continuously low snmjournals.orgthno.org. In nonhuman primates, dynamic images demonstrated stable delineation of the radiotracer in the myocardium, with a decline in liver uptake over time thno.org. Little or no radiotracer retention was observed in the lungs over time, contributing to good heart-to-lung contrast nih.govthno.org.
Tracer Retention and Clearance Dynamics in Preclinical Models
This compound has demonstrated favorable retention and clearance dynamics in preclinical models. In rats, the activity in the heart washed out slowly over time, comparable to ¹²³I-MIBG ahajournals.org. In nonhuman primates, cardiac tracer retention was not significantly affected by a desipramine (B1205290) chase protocol but was markedly reduced by intermittent tyramine (B21549) chase, suggesting storage and release via the synaptic vesicular turnover process nih.govresearchgate.net. Compared to ¹¹C-hydroxyephedrine, which shows continuous diffusion and NET-mediated reuptake, this compound exhibits stable storage at the nerve terminal with resistance to NET inhibitor chase, mimicking physiological norepinephrine (B1679862) turnover researchgate.net. Rapid clearance from the blood pool and relatively rapid clearance from the liver and lungs contribute to favorable target-to-background ratios for cardiac imaging snmjournals.orgnih.gov.
Pharmacokinetic Modeling in Animal Models (e.g., Compartmental Analysis)
Pharmacokinetic modeling, such as compartmental analysis, is a technique used to analyze dynamic PET data and quantify biomedical functions nih.govnih.gov. While the provided search results mention pharmacokinetic analysis and modeling in the context of this compound, detailed descriptions of specific compartmental models applied in animal studies for this tracer are limited within the snippets. One study in mice suggested that while ¹¹C-mHED kinetics followed serial two-tissue compartment models with desipramine-sensitive K1, ¹⁸F-LMI1195 uptake in this model was not significantly reduced by desipramine, indicating it might not primarily reflect NET function in the mouse heart in that specific context researchgate.net. However, other preclinical studies in rats, rabbits, and nonhuman primates strongly support NET-mediated uptake and retention of this compound nih.govahajournals.orgsnmjournals.orgresearchgate.net.
Comparative Preclinical Biodistribution with Established Norepinephrine Transporter Radiotracers (e.g., I-123-MIBG, C-11-Hydroxyephedrine)
Comparative preclinical studies have evaluated the biodistribution of this compound alongside established NET radiotracers like ¹²³I-MIBG and ¹¹C-Hydroxyephedrine (¹¹C-HED) researchgate.netnih.govahajournals.orguni.lunih.govmedicinebangla.commdpi.comnih.gov. These comparisons highlight the potential advantages of this compound. In rats, this compound heart uptake was comparable to ¹²³I-MIBG ahajournals.org. However, this compound demonstrated lower retention and more rapid washout in non-target organs compared to ¹²³I-MIBG, leading to significantly higher target-to-nontarget uptake ratios ahajournals.org. Studies in rabbits showed that desipramine, a selective NET inhibitor, blocked this compound heart uptake more effectively than ¹²³I-MIBG ahajournals.org. While ¹¹C-HED cardiac retention was sensitive to NET inhibitor chase, indicating a continuous uptake and release cycle, this compound, similar to ¹²³I-MIBG, showed stable storage at the nerve terminal and resistance to NET inhibitor chase researchgate.net.
Analysis of Organ Uptake Ratios (e.g., Heart-to-Liver, Heart-to-Lung)
Analysis of organ uptake ratios is crucial for assessing the potential image contrast of a radiotracer. Preclinical studies have shown favorable uptake ratios for this compound. In rats, the heart-to-liver and heart-to-lung uptake ratios were significantly higher for this compound than for ¹²³I-MIBG ahajournals.org. In rabbits, the uptake ratios of the heart to adjacent organs like blood, lung, and liver were high ahajournals.org. Imaging in nonhuman primates also showed a superior heart-to-liver uptake ratio for this compound compared to ¹²³I-MIBG (3.5 versus 1.1) ahajournals.org. These higher ratios suggest that this compound may provide improved image quality and clearer delineation of the heart compared to ¹²³I-MIBG nih.govahajournals.org.
Influence of Pharmacological Interventions on Preclinical Biodistribution
Pharmacological interventions have been used in preclinical studies to investigate the specificity of this compound uptake. Pretreatment with desipramine, a selective NET inhibitor, significantly reduced this compound uptake in the heart in rabbits and nonhuman primates, indicating that the cardiac uptake is predominantly NET-mediated nih.govahajournals.orgsnmjournals.orgresearchgate.net. In rabbits, desipramine blocked this compound heart uptake by 82% at 1 hour after dosing ahajournals.org. Similarly, in nonhuman primates, pretreatment with desipramine showed a 66% decrease in myocardial uptake ahajournals.orgresearchgate.net. Studies in sympathetically denervated rabbits, using the neurotoxin 6-hydroxydopamine, resulted in a marked (79%) decrease in this compound heart uptake, further supporting its specificity for sympathetic innervation ahajournals.org.
Application of F 18 Flubrobenguane in Preclinical Disease Models
Imaging of Neuroendocrine Tumors in Animal Models
F-18-Flubrobenguane has been evaluated in preclinical animal models for its potential in imaging neuroendocrine tumors that express norepinephrine (B1679862) transporters snmjournals.orgsnmjournals.orgnih.govsnmjournals.org. These tumors, such as pheochromocytomas and paragangliomas, are derived from chromaffin cells and can secrete catecholamines snmjournals.orgsnmjournals.org. Accurate localization and staging of these tumors are crucial for effective management researchgate.net.
Evaluation in Pheochromocytoma and Paraganglioma Models (e.g., MENX Tumor Model in Rats)
Preclinical studies have successfully evaluated F-18-Flubrobenguane in animal models of pheochromocytoma, notably the MENX tumor model in rats snmjournals.orgsnmjournals.orgnih.govsnmjournals.org. The MENX rat model is characterized by endogenous neuroendocrine tumors, including bilateral pheochromocytomas, making it a relevant model for evaluating radiotracers targeting these tumors nih.govsnmjournals.orgresearchgate.net. In MENX mut/mut rats, F-18-Flubrobenguane showed rapid accumulation in the adrenal glands nih.govsnmjournals.org.
Assessment of Tumor Tracer Uptake and Specificity in Preclinical Studies
Studies in MENX rats have demonstrated high and specific accumulation of F-18-Flubrobenguane in pheochromocytomas nih.govsnmjournals.org. The adrenal glands of tumor-bearing MENX mut/mut rats showed significantly higher standardized uptake values (SUVmax, 10.3 ± 2.3) compared to control MENX wild-type rats (SUVmax, 6.1 ± 0.9) (P < 0.01) nih.govsnmjournals.org. The uptake in MENX mut/mut rats could be inhibited by desipramine (B1205290), a NET inhibitor, confirming the specificity of F-18-Flubrobenguane for the norepinephrine transporter nih.govsnmjournals.org. Biodistribution studies showed a significant reduction in uptake with desipramine (0.06 ± 0.01 % injected dose) compared to controls (0.16 ± 0.05 % injected dose) (P < 0.01) nih.govsnmjournals.org. Furthermore, adrenal uptake of F-18-Flubrobenguane in MENX mut/mut rats correlated with 123I-MIBG uptake (r = 0.91), histological tumor volume (r = 0.68), and NET expression (r = 0.50) nih.govsnmjournals.org. These findings suggest that F-18-Flubrobenguane provides favorable biodistribution for tumor imaging and shows specific uptake in NET-expressing tumors nih.govsnmjournals.org.
Table 1: F-18-Flubrobenguane Uptake in MENX Rat Model nih.govsnmjournals.org
| Animal Group | Tissue/Organ | Maximum SUV (Mean ± SD) | % Injected Dose (Mean ± SD) (with Desipramine) | % Injected Dose (Mean ± SD) (without Desipramine) |
| MENX mut/mut Rats | Adrenal Glands | 10.3 ± 2.3 | 0.06 ± 0.01 | 0.16 ± 0.05 |
| MENX wild-type Rats | Adrenal Glands | 6.1 ± 0.9 | - | - |
Evaluation of Cardiac Sympathetic Innervation in Animal Models of Heart Disease
F-18-Flubrobenguane has also been investigated for its ability to evaluate cardiac sympathetic innervation in animal models of heart disease nih.govsnmjournals.orgresearchgate.netsnmjournals.orgahajournals.org. The sympathetic nervous system plays a vital role in cardiovascular regulation, and impaired cardiac sympathetic neuronal function is associated with heart failure and increased risk of cardiac events nih.govahajournals.orgahajournals.org.
Myocardial Tracer Uptake and Retention in Healthy and Diseased Hearts (e.g., Heart Failure Models)
Preclinical studies in various animal models, including rats, rabbits, and nonhuman primates, have shown clear myocardial uptake of F-18-Flubrobenguane ahajournals.orgahajournals.org. In rats, the heart uptake of F-18-Flubrobenguane at 15 and 60 minutes post-injection was comparable to that of 123I-MIBG ahajournals.orgahajournals.org. However, F-18-Flubrobenguane demonstrated significantly higher heart-to-liver and heart-to-lung uptake ratios compared to 123I-MIBG ahajournals.orgahajournals.org.
In a rat model of heart failure, cardiac uptake of F-18-Flubrobenguane decreased as heart failure progressed, indicating its potential to assess changes in sympathetic innervation in diseased hearts ahajournals.orgnih.gov.
Table 2: F-18-Flubrobenguane Heart Uptake in Rats ahajournals.orgahajournals.org
| Time Post-Injection | % Injected Dose per Gram of Tissue (Mean ± SD) |
| 15 minutes | 2.36 ± 0.38 |
| 60 minutes | 2.16 ± 0.38 |
Detection of Sympathetic Denervation in Preclinical Models
F-18-Flubrobenguane has been shown to detect sympathetic denervation in preclinical models nih.govresearchgate.netahajournals.orgnih.gov. In rabbits pretreated with desipramine, a selective NET inhibitor, F-18-Flubrobenguane heart uptake was significantly reduced in a dose-dependent manner ahajournals.orgnih.gov. Sympathetic denervation induced by 6-hydroxydopamine, a neurotoxin, resulted in a marked decrease (79%) in F-18-Flubrobenguane heart uptake ahajournals.orgnih.gov. Importantly, imaging with a myocardial perfusion agent (flurpiridaz F 18) in sympathetically denervated rabbits showed normal perfusion, suggesting that the reduced F-18-Flubrobenguane uptake was due to sympathetic denervation rather than altered perfusion ahajournals.org. These findings highlight the specificity of F-18-Flubrobenguane for imaging sympathetic nerve function ahajournals.org.
Investigation of F-18-Flubrobenguane in Other Preclinical Models Expressing Norepinephrine Transporters
While the primary focus of preclinical research on F-18-Flubrobenguane has been on neuroendocrine tumors and cardiac sympathetic innervation, its ability to target the norepinephrine transporter suggests potential applications in other preclinical models expressing NET. Although specific detailed studies on other models were not extensively highlighted in the search results, the high affinity and specificity of F-18-Flubrobenguane for NET provide a basis for exploring its use in imaging and evaluating other conditions or tissues where NET plays a significant role. This could include preclinical models of neurological disorders affecting noradrenergic pathways or other tumor types that may express NET.
Advanced Preclinical Imaging Methodologies with F 18 Flubrobenguane
High-Resolution Positron Emission Tomography (PET) Imaging in Small Animals
High-resolution PET imaging in small animals is a crucial step in the preclinical evaluation of novel radiotracers like F-18-Flubrobenguane ekb.eg. Dedicated small-animal PET scanners offer high spatial resolution, enabling the visualization of tracer distribution and uptake in various organs and tissues within small subjects such as rats and mice snmjournals.orgekb.eg. This allows researchers to assess the radiotracer's biodistribution, target specificity, and kinetics in a controlled environment before potential human studies medkoo.comsnmjournals.orgsnmjournals.org.
Preclinical PET imaging with F-18-Flubrobenguane has been employed to evaluate its uptake in models of neuroendocrine tumors, such as pheochromocytoma in MENX-affected rats snmjournals.org. These studies have shown rapid tracer accumulation in the adrenal glands, with higher uptake observed in tumor-bearing animals compared to controls snmjournals.org. The specificity of this uptake for the NET has been demonstrated through blocking studies using NET inhibitors like desipramine (B1205290) snmjournals.orgsnmjournals.org.
Integration of Hybrid PET/CT and PET/MRI for Anatomical Co-registration
The integration of PET with anatomical imaging modalities like Computed Tomography (CT) and Magnetic Resonance Imaging (MRI) in hybrid systems (PET/CT and PET/MRI) is essential for accurate anatomical co-registration of functional PET data snmjournals.orgsnmjournals.orgeurobioimaging-access.eucubresa.com. This co-registration allows for precise localization of tracer uptake within specific anatomical structures, which is particularly important in small animal imaging where organs are small and closely situated cubresa.com.
Hybrid PET/CT and PET/MRI systems are widely used in preclinical research to provide both functional and anatomical information simultaneously or sequentially eurobioimaging-access.eucubresa.com. This combined approach enhances the ability to identify and characterize lesions or areas of interest with increased diagnostic certainty compared to either modality alone snmjournals.orgsnmjournals.org. Studies utilizing hybrid imaging with F-18-Flubrobenguane have shown its utility in visualizing and localizing tracer uptake in preclinical models snmjournals.orgsnmjournals.org.
Quantitative Image Analysis Techniques (e.g., Standardized Uptake Value (SUV) Metrics, Kinetic Modeling)
Quantitative image analysis techniques are vital for extracting meaningful data from preclinical PET studies with F-18-Flubrobenguane snmjournals.orgnih.gov. These techniques allow for the measurement of tracer uptake and retention in target tissues, providing quantitative biomarkers that can be used to assess disease state, monitor treatment response, and compare different experimental conditions nih.govopenmedscience.com.
Standardized Uptake Value (SUV) is a commonly used semi-quantitative metric that reflects the tissue concentration of the radiotracer normalized by injected dose and body weight snmjournals.orgnih.gov. SUV measurements have been used to quantify the biodistribution of F-18-Flubrobenguane in preclinical models and patients, showing differential uptake in various organs and in tumor lesions snmjournals.orgsnmjournals.orgnih.gov.
| Organ/Tissue | SUVmean (Mean ± SD) | SUVmax (Mean ± SD) |
| Thyroid Gland | 22.5 ± 1.6 | 30.3 ± 2.2 |
| Pancreas | 9.5 ± 0.7 | 12.2 ± 0.8 |
| Kidneys | 8.8 ± 0.7 | - |
| Urinary Bladder | 8.7 ± 1.5 | - |
| Tumor Lesions | 10.1 ± 1.1 | 16.8 ± 1.7 |
| Lungs | 1.85 ± 0.13 | 2.5 ± 0.17 |
| Muscles | 0.7 ± 0.04 | 1.1 ± 0.06 |
| Blood Pool (Aorta) | 0.65 ± 0.03 | - |
| Healthy Adrenal Glands | 3.7 ± 0.2 | 9.9 ± 1.5 |
| Liver Parenchyma | - | 9.9 ± 1.5 |
Kinetic modeling is a more advanced quantitative technique that involves fitting mathematical models to dynamic PET data to estimate physiological parameters related to tracer uptake, distribution, and clearance nih.gov. This can provide insights into processes such as blood flow, transporter activity, and receptor binding nih.gov. While specific detailed kinetic modeling studies for F-18-Flubrobenguane in preclinical settings were not extensively detailed in the provided snippets, the principle of kinetic analysis is applicable to PET tracers targeting transporters like NET nih.govresearchgate.net. Studies have investigated the myocardial kinetics of F-18-LMI1195 (Flubrobenguane) in isolated perfused rabbit hearts, indicating its potential for detailed kinetic analysis medkoo.com.
Autoradiography and Ex Vivo Analysis for Correlative Preclinical Studies
Autoradiography and ex vivo analysis play a crucial role in correlative preclinical studies involving PET imaging medkoo.comsnmjournals.orgresearchgate.netnih.gov. These techniques provide high-resolution information on the distribution of the radiotracer at a tissue or cellular level, which can be correlated with in vivo PET findings and other biological data snmjournals.orgresearchgate.netnih.gov.
Autoradiography involves exposing tissue sections to imaging plates or photographic emulsion to visualize the distribution of the radioactive tracer within the tissue snmjournals.orgresearchgate.netnih.gov. This allows for precise localization of tracer binding to specific anatomical structures or cell populations snmjournals.org. Ex vivo analysis can also include tissue dissection and gamma counting to quantify tracer uptake in different organs or regions of interest snmjournals.org.
Preclinical studies with F-18-Flubrobenguane have utilized autoradiography to evaluate its distribution in tissues such as adrenal glands snmjournals.org. Autoradiography of adrenal glands from MENX rats injected with F-18-LMI1195 (Flubrobenguane) showed inhomogeneous uptake in the enlarged adrenal medulla of tumor-bearing rats, with focal areas of high tracer accumulation corresponding to pheochromocytomas snmjournals.org. This ex vivo analysis supported the in vivo PET findings and provided higher resolution detail on the tracer's distribution within the adrenal gland snmjournals.org. Ex vivo autoradiography studies in rats have also shown homogeneous radiotracer uptake throughout the left ventricular wall, which was significantly suppressed by pretreatment with a NET blocker springermedizin.de.
Development and Validation of Image Processing Algorithms for Preclinical F-18-Flubrobenguane Data
The accurate and quantitative analysis of preclinical PET data, including that acquired with F-18-Flubrobenguane, relies heavily on the development and validation of appropriate image processing algorithms. These algorithms are necessary for tasks such as image reconstruction, noise reduction, attenuation correction, scatter correction, and spatial normalization snmjournals.org.
For preclinical PET/CT and PET/MRI, image processing workflows involve the co-registration of PET data with high-resolution anatomical images from CT or MRI to accurately delineate organs and lesions snmjournals.orgsnmjournals.org. Algorithms are used to perform rigid or non-rigid registration to align the different imaging modalities eurobioimaging-access.eu.
Quantitative analysis techniques, such as SUV calculations and kinetic modeling, also require specific algorithms to define regions of interest (ROIs) or volumes of interest (VOIs) and extract quantitative data snmjournals.orgnih.govnih.gov. For instance, threshold-segmented volumes of interest have been used to measure SUVmean and SUVmax of tumor lesions in studies with F-18-Flubrobenguane snmjournals.orgnih.gov. The development and validation of these algorithms are crucial to ensure the reliability and reproducibility of preclinical imaging results. While the provided search results mention the application of these techniques, detailed descriptions of novel algorithm development specifically for F-18-Flubrobenguane preclinical data were not extensively available. However, the general principles of image processing and quantitative analysis techniques are applicable to this radiotracer.
Future Directions and Translational Outlook in Preclinical Research
Continued Optimization of Radiosynthesis Protocols for Broader Preclinical Accessibility
The widespread adoption of F-18-Flubrobenguane in preclinical research hinges significantly on the availability of efficient and reproducible radiosynthesis protocols. Current methods often involve a single-step F-18 displacement reaction from a brosylate precursor jacc.orgahajournals.org. Future efforts are likely to focus on optimizing these protocols to enhance radiochemical yield, reduce synthesis time, and simplify purification procedures.
Advancements in automated radiosynthesis platforms, similar to those explored for other F-18 tracers to reduce synthesis time, could play a crucial role in improving preclinical accessibility nih.gov. Exploring alternative labeling strategies, potentially leveraging chelation chemistry as seen in the optimization of F-18 labeling for other biomolecules, might also contribute to more facile and robust production nih.gov. The goal is to develop standardized, high-yield radiosynthesis methods that can be readily implemented in various preclinical imaging centers, thereby facilitating larger and more diverse research studies.
Exploration of F-18-Flubrobenguane in Novel Preclinical Disease Models
F-18-Flubrobenguane's mechanism of action, targeting the NET, opens avenues for its exploration in a range of preclinical disease models beyond its initial evaluation in pheochromocytoma. The MENX rat model has been instrumental in demonstrating the tracer's ability to detect pheochromocytomas with high and specific accumulation snmjournals.orgnih.govresearchgate.netresearchgate.netsnmjournals.org. This success in a model of neuroendocrine tumors underscores its potential in other NET-expressing malignancies.
Beyond neuroendocrine tumors, the significant role of the sympathetic nervous system (SNS) in various cardiovascular and neurological conditions suggests potential applications. Preclinical studies evaluating F-18-Flubrobenguane in models of heart failure and other cardiac sympathetic innervation disorders are ongoing or anticipated jacc.orgahajournals.orgjacc.orgnih.govthno.orgmdpi.comresearchgate.net. Given the involvement of NET in neurological and psychiatric disorders, future preclinical research may also investigate the tracer's utility in relevant animal models to assess sympathetic innervation changes or target engagement by novel therapeutics.
Integration with Multi-Modal Preclinical Imaging Approaches
Integrating F-18-Flubrobenguane PET with other preclinical imaging modalities offers the potential for a more comprehensive understanding of disease pathophysiology. While PET provides functional and molecular information about NET distribution and activity, modalities like magnetic resonance imaging (MRI) and computed tomography (CT) offer high-resolution anatomical details researchgate.net.
Combining F-18-Flubrobenguane PET with preclinical MRI or CT can facilitate precise co-registration of functional and anatomical data, improving the localization and characterization of NET-expressing tissues or sympathetic innervation patterns in animal models. This multimodal approach, already utilized in clinical settings snmjournals.orgsnmjournals.orgmdpi.com, is valuable in preclinical research for detailed anatomical correlation of tracer uptake. Furthermore, integration with emerging preclinical imaging techniques, such as Cerenkov luminescence imaging (CLI) when applicable to F-18 tracers, could offer complementary information or streamline imaging workflows nih.gov. Future preclinical studies are expected to increasingly leverage these multimodal strategies to gain deeper insights into disease mechanisms and therapeutic responses.
Advancing Quantitative Methodologies for Preclinical F-18-Flubrobenguane Studies
Quantitative analysis of PET data is crucial for deriving meaningful biological information from preclinical studies. For F-18-Flubrobenguane, advancing quantitative methodologies will enhance the accuracy and reproducibility of findings. Standardized Uptake Value (SUV) is a commonly used semi-quantitative measure snmjournals.orgresearchgate.netresearchgate.netsnmjournals.orgsnmjournals.orgsnmjournals.org. However, more sophisticated kinetic modeling approaches, which can provide absolute quantification of tracer uptake and retention parameters like retention index (RI) and distribution volume (DV), are essential for a thorough understanding of NET function and tracer kinetics in preclinical models nih.gov.
Future directions include the refinement of kinetic models specifically tailored for F-18-Flubrobenguane in various preclinical species and disease models. This involves optimizing acquisition protocols (e.g., dynamic imaging), developing appropriate input functions (e.g., image-derived or arterial sampling), and validating the models against ex vivo measurements. Advancements in image processing and analysis software for small-animal PET will also be critical to facilitate the routine application of these quantitative methods, enabling more rigorous comparisons across studies and models.
Role of F-18-Flubrobenguane in Preclinical Theranostic Research
The concept of theranostics, combining diagnostic imaging with targeted therapy, holds significant promise in nuclear medicine nih.govsnmjournals.orgsiemens-healthineers.com. While F-18 is a diagnostic radioisotope, F-18-Flubrobenguane's high affinity and specificity for NET, the same target as therapeutic agents like I-131-MIBG, positions it as a valuable diagnostic component within a potential NET-targeted theranostic strategy in preclinical research.
Preclinical studies investigating other MIBG analogs, such as F-18-FIBG, have demonstrated the feasibility of using an F-18 labeled tracer for diagnostic imaging to predict the efficacy of a therapeutic counterpart labeled with a therapeutic radioisotope like I-131 nih.gov. This suggests that F-18-Flubrobenguane could serve a similar role, identifying and characterizing NET-expressing tumors or tissues that would be amenable to targeted radionuclide therapy using a therapeutic MIBG analog. Future preclinical research may explore the correlation between F-18-Flubrobenguane uptake and the response to therapeutic agents targeting NET, paving the way for the development of novel theranostic approaches for NET-related diseases.
Q & A
Q. Q1. What are the foundational biochemical properties of Flubrobenguane F18, and how can researchers validate them experimentally?
To investigate its biochemical properties (e.g., molecular weight, solubility, stability), researchers should employ techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC). Experimental design must include controls for environmental variables (e.g., temperature, pH) and replicate measurements to ensure reproducibility. Data should be analyzed using statistical tools like ANOVA to assess variability .
Q. Q2. How can researchers determine the optimal synthesis pathway for this compound?
Methodologically, this involves comparative synthesis trials using different reagents or catalysts, followed by yield calculations and purity assessments (via HPLC or X-ray crystallography). A fractional factorial design can isolate critical variables affecting synthesis efficiency. Researchers must document reaction conditions (e.g., time, temperature) in a standardized table (see example below) to enable cross-trial comparisons .
| Variable | Trial 1 | Trial 2 | Trial 3 |
|---|---|---|---|
| Catalyst Type | A | B | A |
| Reaction Time | 24h | 48h | 24h |
| Yield (%) | 72 | 85 | 68 |
Intermediate Research Questions
Q. Q3. What experimental strategies address contradictory data on this compound’s pharmacokinetic profile?
Contradictions in absorption or metabolism data may arise from model differences (e.g., in vitro vs. in vivo). Researchers should conduct meta-analyses of existing studies, categorizing results by model type, dosage, and methodology. Bayesian statistical methods can quantify uncertainty, while controlled replication studies in standardized models (e.g., murine vs. primate) clarify interspecies variability .
Q. Q4. How can researchers design a robust toxicity assay for this compound?
A tiered approach is recommended:
In silico modeling to predict toxicity profiles (e.g., using QSAR tools).
In vitro assays (e.g., mitochondrial toxicity in hepatocytes).
In vivo studies with escalating doses, monitoring biomarkers like ALT/AST levels.
Ethical considerations require adherence to institutional animal care protocols and sample size calculations to minimize unnecessary harm .
Advanced Research Questions
Q. Q5. How can researchers resolve conflicting hypotheses about this compound’s mechanism of action in neurodegenerative models?
Advanced approaches include:
- Knockout studies to identify target proteins.
- Time-resolved fluorescence resonance energy transfer (TR-FRET) to map binding kinetics.
- Multi-omics integration (transcriptomics, proteomics) to uncover downstream pathways.
Contradictory hypotheses should be tested using combinatorial experimental designs, with data analyzed via machine learning (e.g., random forests) to prioritize significant interactions .
Q. Q6. What methodologies ensure reproducibility in cross-laboratory studies of this compound?
Reproducibility requires:
- Standardized protocols (e.g., SOPs for storage, handling).
- Inter-laboratory calibration using reference samples.
- Blinded data analysis to reduce bias.
Researchers should publish raw datasets alongside processed results, using platforms like Figshare or Zenodo, and employ tools like the QUERY function in Google Sheets for transparent data filtering and sorting .
Data Management and Ethical Considerations
Q. Q7. How should researchers handle large-scale datasets from this compound studies?
Raw data (e.g., NMR spectra, pharmacokinetic curves) must be archived in FAIR-compliant repositories. Processed data should include metadata (e.g., instrument settings, software versions). For analysis, use tools like R or Python for reproducibility, and document workflows using Jupyter Notebooks .
Q. Q8. What ethical frameworks apply to human subject studies involving this compound derivatives?
Ethical research requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
